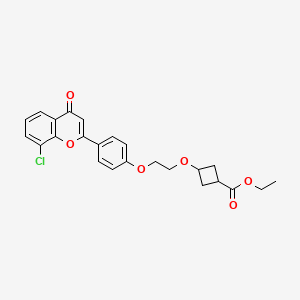
Hbv-IN-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HBV-IN-15: is a flavone derivative known for its potent inhibitory activity against covalently closed circular DNA (cccDNA). cccDNA serves as a template for viral RNA transcription and subsequent viral DNA production, making it a crucial target in Hepatitis B Virus (HBV) research. This compound shows promise in inhibiting HBV infection, making it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HBV-IN-15 involves multiple steps, starting with the base flavone structure. The specific synthetic routes can vary, but generally, they include:
Flavone Derivative Synthesis: : The initial step involves the synthesis of the flavone core structure through a series of reactions, including cyclization and oxidation.
Functional Group Modifications:
Purification: : The final product is purified through techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
HBV-IN-15 can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: : Reduction reactions can be employed to reduce specific functional groups, altering the compound's properties.
Substitution: : Substitution reactions can be used to replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide).
Major Products Formed
Scientific Research Applications
HBV-IN-15 has several scientific research applications, including:
Chemistry: : Studying the synthesis and structural properties of this compound and its derivatives.
Biology: : Investigating the biological activity of this compound in inhibiting HBV infection and its effects on viral replication.
Medicine: : Exploring the potential use of this compound as a therapeutic agent for treating HBV infection.
Industry: : Developing industrial-scale production methods for this compound and its derivatives for research and potential commercial applications.
Mechanism of Action
HBV-IN-15 exerts its effects by inhibiting the formation and maintenance of cccDNA, which is essential for HBV replication. The compound targets the viral DNA polymerase and other viral proteins involved in the replication process, thereby preventing the production of new viral particles.
Comparison with Similar Compounds
HBV-IN-15 is compared with other similar compounds, such as lamivudine and tenofovir , which are also used in HBV treatment. While these compounds target different stages of the viral life cycle, this compound's unique mechanism of targeting cccDNA makes it a valuable addition to the arsenal of antiviral agents.
List of Similar Compounds
Lamivudine
Tenofovir
Adefovir
Entecavir
Properties
Molecular Formula |
C24H23ClO6 |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
ethyl 3-[2-[4-(8-chloro-4-oxochromen-2-yl)phenoxy]ethoxy]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C24H23ClO6/c1-2-28-24(27)16-12-18(13-16)30-11-10-29-17-8-6-15(7-9-17)22-14-21(26)19-4-3-5-20(25)23(19)31-22/h3-9,14,16,18H,2,10-13H2,1H3 |
InChI Key |
PMPRIBLBKGUZRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(C1)OCCOC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


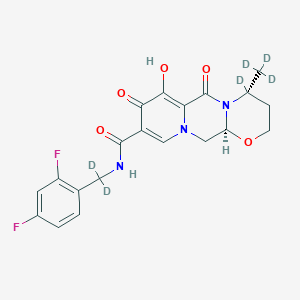
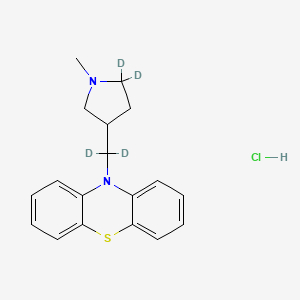
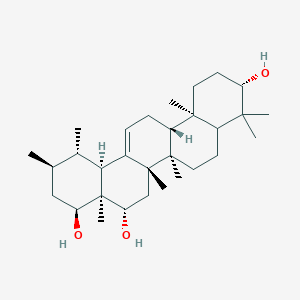
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)
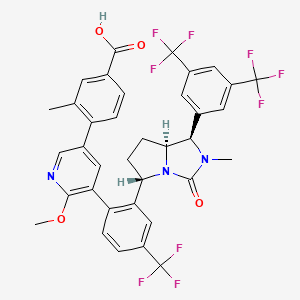
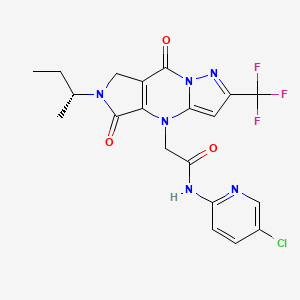
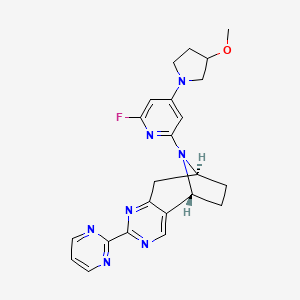
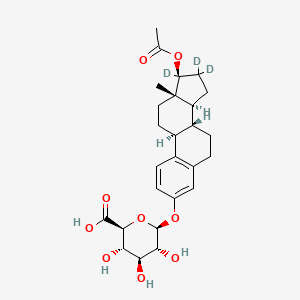
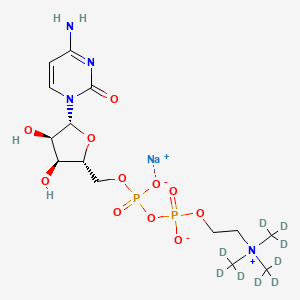

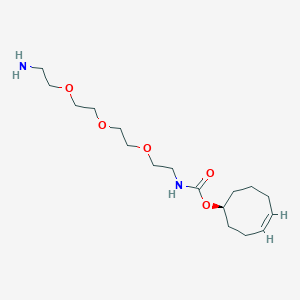

![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
